molecular formula C11H10F2O4 B4907892 2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

Cat. No.: B4907892
M. Wt: 244.19 g/mol
InChI Key: IOHMZHGQYXEGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methoxy group attached to a dihydrobenzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of metal-based catalysts can facilitate the difluoromethylation of aromatic compounds under controlled conditions . Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the industrial synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone derivative, while substitution of the methoxy group can produce various substituted benzopyran derivatives .

Scientific Research Applications

2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(TRIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-OL: Similar structure but with an additional hydroxy group.

Uniqueness

The presence of the difluoromethyl group in 2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(difluoromethyl)-2-hydroxy-7-methoxy-3H-chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c1-16-6-2-3-7-8(14)5-11(15,10(12)13)17-9(7)4-6/h2-4,10,15H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHMZHGQYXEGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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